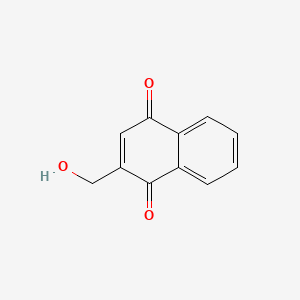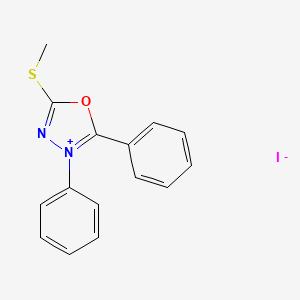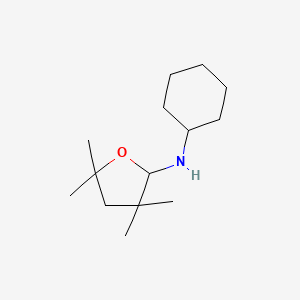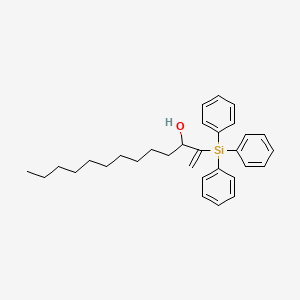![molecular formula C14H12O3 B14634426 2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one CAS No. 54013-48-8](/img/structure/B14634426.png)
2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through a one-pot method. This involves combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one are not well-documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes such as microwave irradiation.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines:
Uniqueness
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one stands out due to its specific substitution pattern and the resulting unique biological properties. Its synthesis and reactivity also offer distinct advantages in various research and industrial applications.
Propriétés
Numéro CAS |
54013-48-8 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2,9-dimethyl-5H-pyrano[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-13-10(5-8)14-11(7-16-13)12(15)6-9(2)17-14/h3-6H,7H2,1-2H3 |
Clé InChI |
ZUEZDYKKTKJBFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC3=C2OC(=CC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


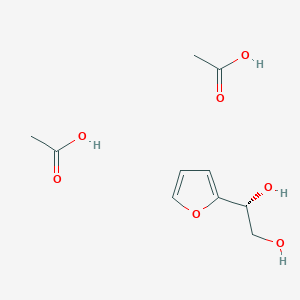

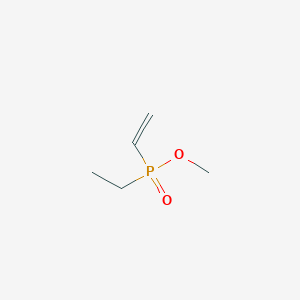

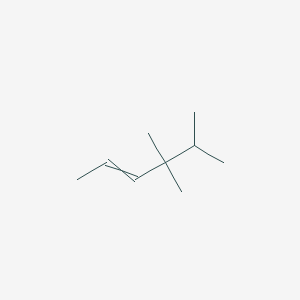
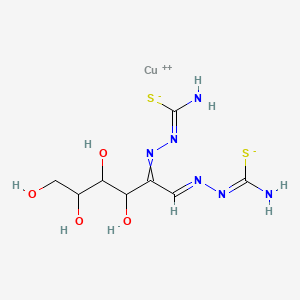
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
